

Application Notes and Protocols for Polysaccharide Separation using SEPHADEX G-150

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Compound of Interest

Compound Name: SEPHADEX G-150

Cat. No.: B1170174

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Introduction

Sephadex G-150 is a well-established size-exclusion chromatography (SEC) medium used for the separation and purification of macromolecules, including polysaccharides.[1] Composed of cross-linked dextran beads, **Sephadex G-150** fractionates molecules based on their hydrodynamic volume in aqueous solutions.[1] Larger molecules are excluded from the pores of the beads and elute first, while smaller molecules penetrate the pores to varying degrees and elute later. This technique is particularly valuable for separating polysaccharides of different molecular weights, which is a critical step in their characterization and in the development of polysaccharide-based therapeutics and products.

These application notes provide a detailed guide for utilizing **Sephadex G-150** for the fractionation of polysaccharides. The protocols outlined below cover column preparation, calibration with dextran standards, sample analysis, and data interpretation.

Key Characteristics of Sephadex G-150

A summary of the key properties of **Sephadex G-150** is provided in the table below. Understanding these characteristics is crucial for successful experimental design.

Property	Value	Reference
Matrix	Cross-linked dextran	[2]
Fractionation Range (Dextrans)	1,000 - 150,000 Da	[3]
Particle Size	40 - 120 µm	[3]
Form	Dry powder	[3]

Experimental Protocols

I. Preparation of the Sephadex G-150 Column

A properly packed column is essential for achieving optimal separation. The following protocol outlines the steps for preparing a **Sephadex G-150** column.

Materials:

- **Sephadex G-150** powder
- Elution buffer (e.g., 0.1 M NaCl, 0.02 M Sodium Phosphate, pH 7.0)
- Chromatography column (e.g., 2.5 cm x 40 cm)
- Beaker
- Glass rod
- Vacuum flask and pump (for degassing)
- Peristaltic pump or gravity feed setup

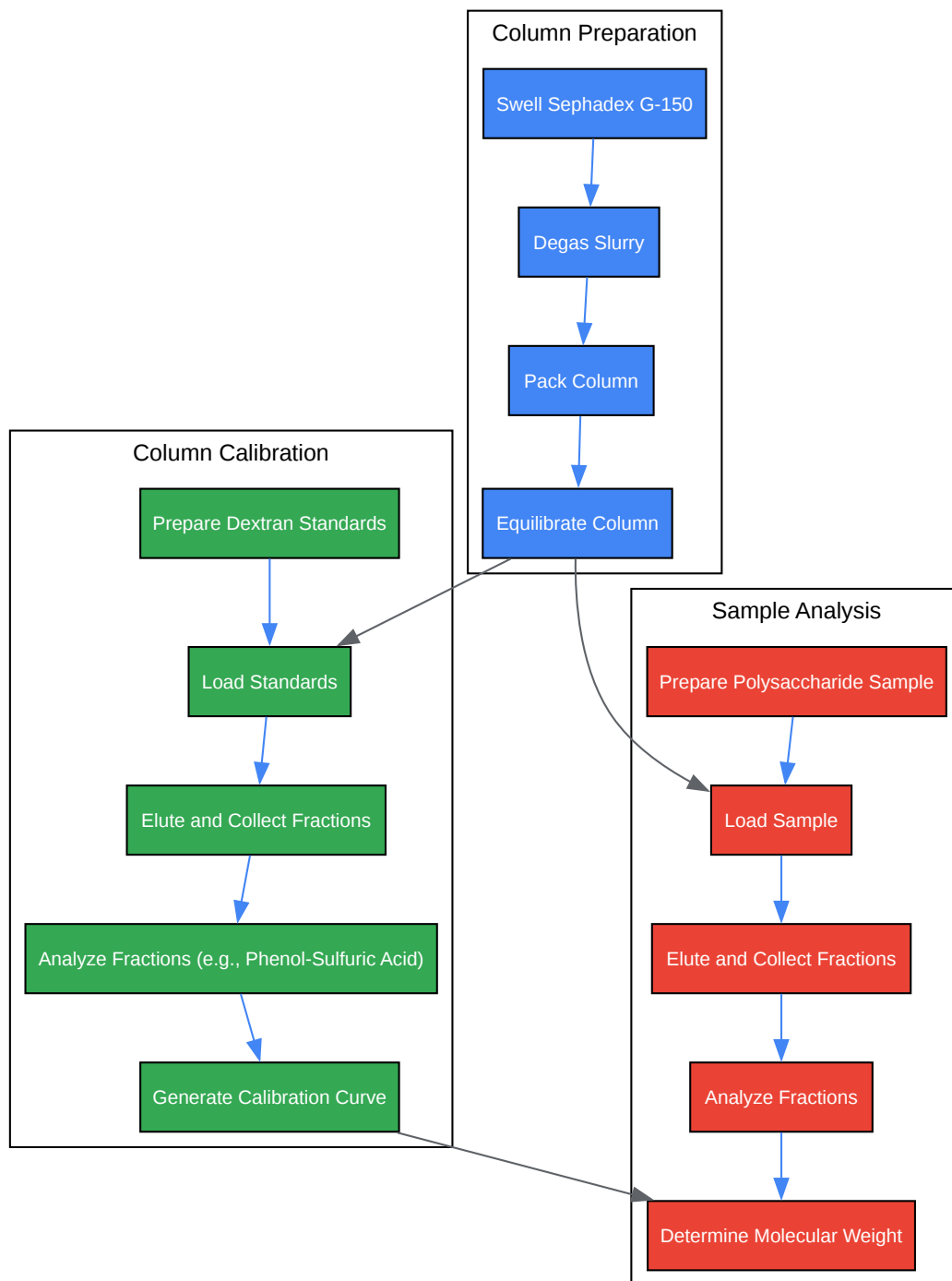
Procedure:

- Swelling the Gel:
 - Calculate the required amount of dry **Sephadex G-150** powder for your column volume.

- Suspend the powder in an excess of elution buffer in a beaker.
- Allow the gel to swell for at least 72 hours at room temperature or for 3 hours in a boiling water bath to accelerate the process.^[3]
- Degassing the Slurry:
 - After swelling, allow the gel to settle and decant the supernatant containing fine particles.
 - Resuspend the gel in fresh elution buffer to create a slurry of approximately 50-75%.
 - Degas the slurry under vacuum for at least 1 hour to prevent air bubbles from forming in the column.
- Packing the Column:
 - Mount the chromatography column vertically.
 - Ensure the column outlet is closed and fill the bottom of the column with a small amount of elution buffer.
 - Gently pour the degassed slurry into the column in a single, continuous motion to avoid introducing air bubbles.
 - Once the column is filled with the slurry, open the outlet and allow the gel to pack under gravity or with a peristaltic pump at a flow rate appropriate for the column dimensions. Do not allow the column to run dry.
 - Continue packing until a stable bed height is achieved.
- Equilibration:
 - Equilibrate the packed column by washing it with at least 2-3 column volumes of the elution buffer at the desired flow rate. This ensures that the column is uniformly packed and the buffer composition is consistent throughout.

Diagram of the Experimental Workflow for Polysaccharide Separation

Experimental Workflow for Polysaccharide Separation using Sephadex G-150

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Caption: A flowchart illustrating the major steps involved in polysaccharide separation.

II. Column Calibration with Dextran Standards

To estimate the molecular weight of unknown polysaccharides, the column must first be calibrated using standards of known molecular weights. Dextran standards are commonly used for this purpose.

Materials:

- Dextran molecular weight standards (e.g., 10 kDa, 40 kDa, 70 kDa, 150 kDa)
- Blue Dextran 2000 (for void volume determination)
- Elution buffer
- Prepared **Sephadex G-150** column
- Fraction collector
- Spectrophotometer

Procedure:

- Determine Void Volume (V_0):
 - Dissolve Blue Dextran 2000 in the elution buffer.
 - Apply the Blue Dextran solution to the top of the equilibrated column.
 - Begin elution with the buffer and collect fractions.
 - Monitor the absorbance of the fractions at 620 nm.
 - The elution volume corresponding to the peak of the Blue Dextran is the void volume (V_0), representing the volume of the mobile phase outside the gel beads.
- Run Dextran Standards:
 - Prepare solutions of each dextran standard in the elution buffer.

- Apply each standard individually to the column.
- Elute with the buffer and collect fractions.
- Determine the polysaccharide content of each fraction using a suitable method, such as the phenol-sulfuric acid method.
- The elution volume (V_e) for each standard is the volume corresponding to the peak of the polysaccharide concentration.
- Calculate K_{av} :
 - The distribution coefficient (K_{av}) for each standard can be calculated using the following formula: $K_{av} = (V_e - V_o) / (V_t - V_o)$ where:
 - V_e = Elution volume of the standard
 - V_o = Void volume of the column
 - V_t = Total bed volume of the column (can be calculated from the column dimensions: $\pi r^2 h$)
- Construct a Calibration Curve:
 - Plot a graph of K_{av} versus the logarithm of the molecular weight (log MW) for the dextran standards.
 - This curve will be used to estimate the molecular weight of your polysaccharide sample.

Expected Elution Data for Dextran Standards on **Sephadex G-150**

The following table provides an example of the expected relationship between the molecular weight of dextran standards and their elution behavior on a **Sephadex G-150** column. Note that actual elution volumes will vary depending on the specific column dimensions and packing.

Dextran Standard (MW, Da)	Expected Elution Behavior	Expected Kav Range
2,000,000 (Blue Dextran)	Elutes at Void Volume (V_0)	~0
150,000	Elutes shortly after V_0	Low
70,000	Intermediate Elution	Intermediate
40,000	Intermediate Elution	Intermediate
10,000	Later Elution	High
< 1,000	Elutes near Total Volume (V_t)	~1

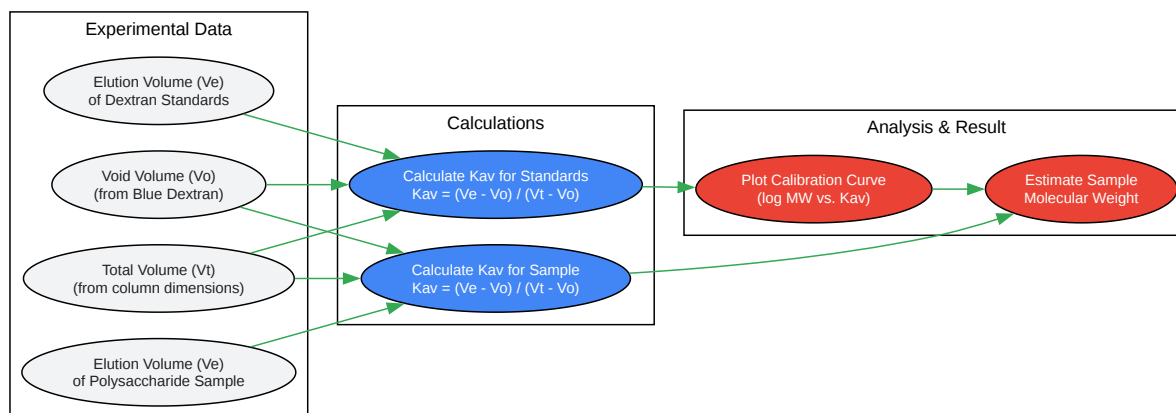
III. Separation of Polysaccharide Sample

Procedure:

- Sample Preparation:
 - Dissolve the polysaccharide sample in the elution buffer.
 - Centrifuge or filter the sample to remove any particulate matter.
- Sample Application:
 - Carefully apply the prepared sample to the top of the equilibrated **Sephadex G-150** column. The sample volume should ideally be 1-2% of the total column volume for optimal resolution.
- Elution and Fraction Collection:
 - Begin elution with the buffer at a constant flow rate.
 - Collect fractions of a fixed volume using a fraction collector.
- Analysis of Fractions:
 - Determine the polysaccharide concentration in each fraction using a suitable assay (e.g., phenol-sulfuric acid method).

- Plot the polysaccharide concentration against the fraction number (or elution volume) to obtain the elution profile.
- Molecular Weight Estimation:
 - Determine the elution volume (V_e) of the polysaccharide peak(s) from the elution profile.
 - Calculate the K_{av} value for your sample.
 - Use the calibration curve generated from the dextran standards to estimate the molecular weight of your polysaccharide.

Logical Relationship for Molecular Weight Determination



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Caption: The logical flow from experimental data to molecular weight estimation.

Data Presentation

The results of the polysaccharide separation can be effectively presented in tables and graphs.

Table 1: Column Parameters and Calibration Data

Parameter	Value
Column Dimensions (cm)	e.g., 2.5 x 40
Total Bed Volume (Vt, mL)	e.g., 196.3
Void Volume (Vo, mL)	e.g., 65.0
Elution Buffer	e.g., 0.1 M NaCl, 0.02 M Na-Phosphate, pH 7.0
Flow Rate (mL/min)	e.g., 0.5

Table 2: Dextran Standard Calibration

Dextran Standard (MW, Da)	Elution Volume (Ve, mL)	Kav	log(MW)
150,000	Insert experimental value	Calculate	5.18
70,000	Insert experimental value	Calculate	4.85
40,000	Insert experimental value	Calculate	4.60
10,000	Insert experimental value	Calculate	4.00

Table 3: Analysis of Polysaccharide Sample Fractions

Fraction Number	Elution Volume (mL)	Polysaccharide Concentration (e.g., A490nm)
1	Calculate	Measure
2	Calculate	Measure
...

Conclusion

Sephadex G-150 gel filtration chromatography is a robust and reliable method for the separation of polysaccharides based on their molecular size. By following the detailed protocols for column preparation, calibration, and sample analysis provided in these application notes, researchers can effectively fractionate polysaccharide mixtures and obtain estimates of their molecular weights. This information is fundamental for the structural and functional characterization of polysaccharides in academic research and for quality control in the pharmaceutical and biotechnology industries.

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